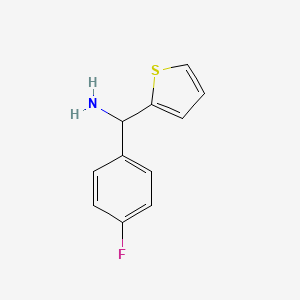

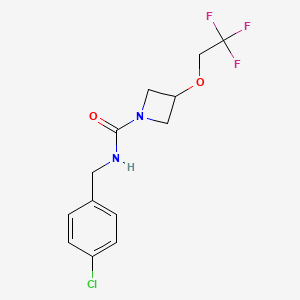

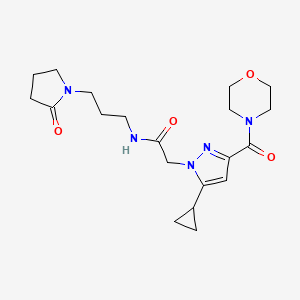

![molecular formula C8H10N4S B2473895 Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine CAS No. 1850901-21-1](/img/structure/B2473895.png)

Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine” is a compound that contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . It appears as a light yellow solid .

Synthesis Analysis

The synthesis of pyrazole-based compounds like “this compound” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which enables multidirectional transformations . The introduction of different substituents on pyrazole provides a diversity of structures .Chemical Reactions Analysis

Pyrazole-containing compounds like “this compound” are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They exhibit various biological activities, high selectivities, and low toxicities .Physical And Chemical Properties Analysis

“this compound” appears as a light yellow solid . Its melting point is between 130–133°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- The compound has been synthesized and investigated for its biological activities. In one study, derivatives with chlorine substituents demonstrated higher toxicity to various bacteria (Uma, Rajanna, Unnisa, & Saiprakash, 2017).

Structural Characterization and Bioactivities

- Pyrazole derivatives, including those structurally related to the compound , were synthesized and structurally characterized, revealing potential antitumor, antifungal, and antibacterial properties (Titi et al., 2020).

Antimicrobial Applications

- Similar compounds have shown antimicrobial activity against various microorganisms, indicating a potential for use in combating bacterial and fungal infections (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010).

Apoptosis Induction and Anti-infective Properties

- Some derivatives have been studied for their role in inducing apoptosis in certain cell lines and their anti-infective properties, offering insights into potential therapeutic applications (Bansal et al., 2020).

Reaction Studies

- The compound's reaction with other chemicals has been investigated, contributing to our understanding of its chemical behavior and potential applications in synthesis processes (Gein & Mar'yasov, 2015).

Synthesis of Derivatives

- Research has been conducted on the synthesis of various derivatives of the compound, which could have implications for the development of new drugs or materials (Sayed, Khalil, & Raslan, 2012).

Fungicidal Activity

- Certain derivatives have shown fungicidal activity, suggesting potential use in agricultural or pharmaceutical applications (Wei, 2009).

Potential in Cancer Treatment

- Some studies have highlighted the potential use of related compounds in cancer treatment, adding to the therapeutic applications of this class of chemicals (Sharma et al., 2022).

Corrosion Inhibition

- Research has also explored the use of similar compounds as corrosion inhibitors, indicating their potential in material science and engineering (Chetouani et al., 2005).

Zukünftige Richtungen

“Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine” and other pyrazole-based compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They can be used as a model for further developments in catalytic processes relating to catecholase activity . The future research could focus on exploring its potential applications in these fields.

Wirkmechanismus

Target of Action

Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine is a complex compound with potential biological activity. . NAMPT is an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes including metabolism and aging .

Mode of Action

It’s suggested that the compound may interact with its target, nampt, leading to changes in the nad+ salvage pathway

Biochemical Pathways

The compound is likely to affect the NAD+ salvage pathway due to its interaction with NAMPT . This pathway is crucial for maintaining the cellular NAD+ pool, which is essential for various biological processes, including energy metabolism, DNA repair, cell survival, and aging. Disruptions in this pathway can have significant downstream effects, potentially influencing a wide range of cellular functions.

Result of Action

Given its potential interaction with nampt and the nad+ salvage pathway, it may influence cellular metabolism and other nad±dependent processes

Eigenschaften

IUPAC Name |

N-methyl-1-(2-pyrazol-1-yl-1,3-thiazol-5-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S/c1-9-5-7-6-10-8(13-7)12-4-2-3-11-12/h2-4,6,9H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHKWWMZDABWIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=C(S1)N2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1850901-21-1 |

Source

|

| Record name | methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

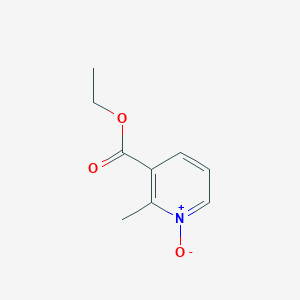

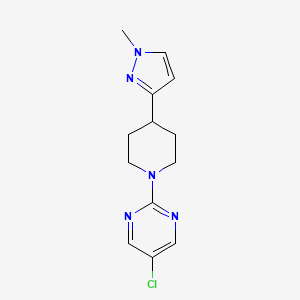

![rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate, cis](/img/structure/B2473814.png)

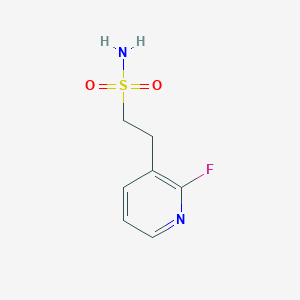

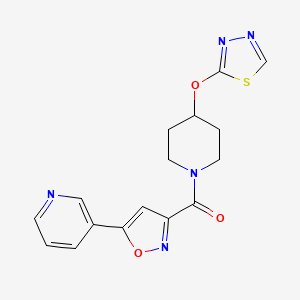

![methyl 4-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2473818.png)

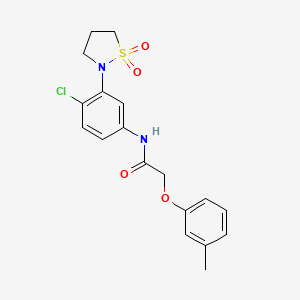

![4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2473833.png)

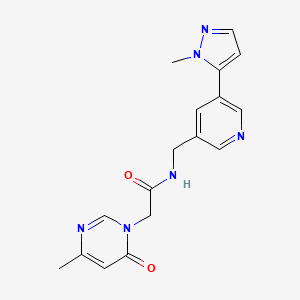

![(2-bromophenyl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2473834.png)